- Preparation of oxadiazole-benzofuran derivatives having S1P1 receptor activity and/or disease modifying activity, World Intellectual Property Organization, , ,
Cas no 94805-52-4 (6-oxo-1H-pyridine-3-carbonitrile)
![6-oxo-1H-pyridine-3-carbonitrile structure](https://www.kuujia.com/scimg/cas/94805-52-4x500.png)
94805-52-4 structure
Product Name:6-oxo-1H-pyridine-3-carbonitrile
CAS No:94805-52-4
Molecular Formula:C6H4N2O
Molecular Weight:120.10876083374
MDL:MFCD06656489
CID:61749
PubChem ID:7062197
6-oxo-1H-pyridine-3-carbonitrile Properties
Names and Identifiers
-
- 5-Cyano-2-hydroxypyridine
- 3-cyano-6-hydoxy pyridine
- 3-Cyano-6-hydroxypyridine
- 3-Pyridinecarbonitrile,1,6-dihydro-6-oxo-
- 5-Cyano-2(1H)-pyridinone
- 6-Oxo-1,6-dihydro-3-pyridinecarbonitrile
- 1,6-dihydro-6-oxo-3-Pyridinecarbonitrile
- 2-HYDROXY-5-CYANO PYRIDINE
- 5-Cyan-2-hydroxy-pyridin
- 6-hydroxy-3-cyanopyridine
- 6-hydroxy-3-pyridinecarbonitrile
- 6-Hydroxy-nicotinonitril
- 6-hydroxy-nicotinonitrile
- 6-hydroxypyridine-3-carbonitrile
- 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-5-cyanopyridine
- 5-Cyano-2-pyridinol
- 5-Cyano-2-pyridone
- 6-Hydroxynicotinonitrile
- 6-oxo-1H-pyridine-3-carbonitrile
- 6-oxo-1,6-dihydropyridine-3-carbonitrile
- AC-25213
- Z217164566
- 94805-52-4
- DB-080359
- AKOS005199145
- 95891-30-8
- DTXSID70915298
- PB17354
- EN300-25722
- 2Z-0721
- SY168012
- AKOS005070039
- 5-cyano-2-pyridinone
- MFCD06656489
- 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-
- CS-W020390
- 3-cyano-6-hydroxy-pyridine
- PS-4874
- SB10167
- J-518973
- 6-oxidanylidene-1H-pyridine-3-carbonitrile
- 6-oxo-1,6-dihydro-pyridine-3-carbonitrile
- 6-Hydroxynicotinonitrile, AldrichCPR
- 3-PYRIDINECARBONITRILE, 6-HYDROXY-
- A845106
- SCHEMBL197468
-
- MDL: MFCD06656489
- InChIKey: CCQUUHVUQQFTGV-UHFFFAOYSA-N
- Inchi: 1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
- SMILES: N#CC1=CNC(=O)C=C1
Computed Properties
- Exact Mass: 120.03200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 0
- Monoisotopic Mass: 120.032362755g/mol
- Heavy Atom Count: 9
- Complexity: 241
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.4
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- LogP: 0.65888
- PSA: 56.91000
- Refractive Index: 1.571
- Boiling Point: 332.7±35.0 °C at 760 mmHg
- Melting Point: 256-258
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
- Flash Point: 155.0±25.9 °C
- Color/Form: White to Yellow Solid
- Density: 1.3±0.1 g/cm3
6-oxo-1H-pyridine-3-carbonitrile Security Information
- Safety Instruction: S26; S36
- Risk Phrases:R36/37/38
-
Dangerous goods sign:
- Hazard Statement: H302
- Warning Statement: P261;P280;P301+P310;P311
- Storage Condition:Room temperature
- Risk Phrases: 36/37/38-22
- Signal Word:Warning
- HazardClass:IRRITANT
6-oxo-1H-pyridine-3-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-oxo-1H-pyridine-3-carbonitrile Price
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003781-250mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 98% | 250mg |
$14.00 | 2024-04-19 | |
A2B Chem LLC | AB48529-250mg |
6-Oxo-1,6-dihydro-3-pyridinecarbonitrile |
94805-52-4 | 98% | 250mg |
$13.00 | 2024-07-18 | |
Aaron | AR0037GD-100mg |
5-Cyano-2(1H)-pyridinone |
94805-52-4 | 97% | 100mg |
$10.00 | 2024-07-18 | |
abcr | AB245518-1 g |
6-Hydroxynicotinonitrile, 98%; . |
94805-52-4 | 98% | 1g |
€121.00 | ||
Ambeed | A576170-250mg |
6-Oxo-1,6-dihydropyridine-3-carbonitrile |
94805-52-4 | 98% | 250mg |
$17.0 | 2024-05-28 | |
Apollo Scientific | OR3348-250mg |
6-Hydroxynicotinonitrile |
94805-52-4 | 98% | 250mg |
£20.00 | 2024-05-24 | |
Enamine | EN300-25722-0.05g |
6-oxo-1,6-dihydropyridine-3-carbonitrile |
94805-52-4 | 95% | 0.05g |
$19.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1095787-1G |
6-oxo-1H-pyridine-3-carbonitrile |
94805-52-4 | 97% | 1G |
$165 | 2021-09-29 | |
Fluorochem | 068365-250mg |
6-Hydroxynicotinonitrile |
94805-52-4 | 97% | 250mg |
£19.00 | 2022-03-01 | |
Matrix Scientific | 044021-1g |
6-Oxo-1,6-dihydro-3-pyridinecarbonitrile, >95% |
94805-52-4 | >95% | 1g |
$150.00 | 2023-09-09 |
6-oxo-1H-pyridine-3-carbonitrile Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 30 min, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium ethanethiolate Solvents: Dimethylformamide ; rt → 60 °C; 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
Reference
- Pyridine, pyrazine and azaindole compounds as stress activated protein kinase modulators and their preparation and use in the treatment of inflammatory and fibrotic disorders, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ; 20 - 30 °C; 1 h, 20 - 30 °C
1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C
1.2 Reagents: Water ; 20 - 30 °C; 1 h, 20 - 30 °C
Reference
- Method for preparing 3-cyano-6-hydroxypyridine from 6-hydroxynicotinic acid, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 2 h, rt
Reference
- Preparation of Azinones from (Cyclopropylmethoxy)azine EthersJournal of Organic Chemistry, 2023, 88(9), 5671-5675,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 - 5 °C; 30 min, 100 °C; 100 °C → rt; 1 h, rt
Reference
- Preparation of (aza)indazolyl-aryl sulfonamide and related compounds for inhibiting GCN2 activity, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Cesium carbonate , Benzaldehyde oxime Solvents: Tetrahydrofuran ; 20 min, rt
1.2 rt → 80 °C; 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3
1.2 rt → 80 °C; 4 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Methanol ; pH 3
Reference
- Synthesis of Phenols from Aryl Ammonium Salts under Mild ConditionsJournal of Organic Chemistry, 2022, 87(19), 12677-12687,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 2 h, 0 °C
Reference
- Synthesis of a series of iridium complexes bearing substituted 2-pyridonates and their catalytic performance for acceptorless dehydrogenation of alcohols under neutral conditionsJournal of Organometallic Chemistry, 2017, 843, 14-19,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Water ; 32 h, pH 7.0, 30 °C
Reference
- A combined process of hydroxylation of nicotinic acid by growing culture and hydroxylation of 3-cyanopyridine by resting cells of Comamonas testosteroni JA1Engineering in Life Sciences, 2005, 5(4), 369-374,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Hydroxylase Solvents: Water ; 24 h, pH 7.0, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.0
Reference
- Production process of hydroxylating nicotinic acid and cyanopyridine by using microorganism, China, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Microbial hydroxylation of 3-cyanopyridine to 3-cyano-6-hydroxypyridineBioscience, 1995, 59(4), 572-5,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Delftia acidovorans
Reference
- Preparation of pyridine derivatives as intermediates for pharmaceuticals, agrochemicals, and dyes, Japan, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Preparation of 6-hydroxy pyridines or pyrazines by microbial hydroxylation, European Patent Organization, , ,
6-oxo-1H-pyridine-3-carbonitrile Raw materials
- pyridine-3-carbonitrile
- 6-(cyclopropylmethoxy)pyridine-3-carbonitrile
- 6-Methoxynicotinonitrile
- 6-Hydroxynicotinamide
- 6-aminopyridine-3-carbonitrile
- 5-Cyano-N,N,N-trimethyl-2-pyridinaminium
6-oxo-1H-pyridine-3-carbonitrile Preparation Products
6-oxo-1H-pyridine-3-carbonitrile Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:94805-52-4)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
6-oxo-1H-pyridine-3-carbonitrile Related Literature
-
Xiaolei Chu,Hamed Heidari,Alex Abelson,Davis Unruh,Chase Hansen,Caroline Qian,Gergely Zimanyi,Adam J. Moulé J. Mater. Chem. A, 2020,8, 18254-18265
-
Yu-Ling Wang,Qing-Yan Liu Dalton Trans., 2020,49, 16598-16607
-
Hiroto Tachikawa,Akihiro Yabushita,Masahiro Kawasaki Phys. Chem. Chem. Phys., 2011,13, 20745-20749
-
Cátia Parente Carvalho,Vanya D. Uzunova,José P. Da Silva,Werner M. Nau,Uwe Pischel Chem. Commun., 2011,47, 8793-8795
-
Sanyog Jain,Kaushik Thanki,Nagesh Kumar Pandi,Varun Kushwah RSC Adv., 2016,6, 10792-10801
-
C. Carballeira,J. Ramos-Gómez,T. A. DelValls,A. Carballeira J. Environ. Monit., 2012,14, 1305-1316
-
P. Zhang,J. S. Lian,Q. Jiang Phys. Chem. Chem. Phys., 2012,14, 11715-11723
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:94805-52-4)3-CYANO-6-HYDROXYPYRIDINE
![sfd3132 sfd3132](https://scimg.chem960.com/prolang/199210/1.jpg)
Purity:99.9%
Quantity:200kg
Price($):discuss personally
Amadis Chemical Company Limited
(CAS:94805-52-4)6-oxo-1H-pyridine-3-carbonitrile
![A15982 A15982](https://scimg.chem960.com/prolang/199641/1.jpg)
Purity:99%
Quantity:25g
Price($):507.0